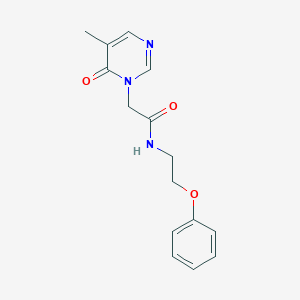

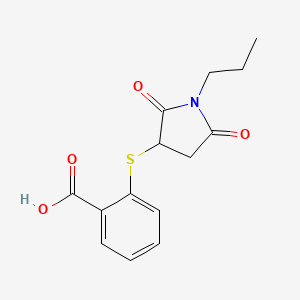

![molecular formula C21H13N3O2S B2592851 N-[3-(1,3-苯并恶唑-2-基)苯基]-1,3-苯并噻唑-6-甲酰胺 CAS No. 681173-96-6](/img/structure/B2592851.png)

N-[3-(1,3-苯并恶唑-2-基)苯基]-1,3-苯并噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. For instance, 2-(chloromethyl)-1H-benzo[d]imidazole can be synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass spectroscopy .Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For example, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity and showed moderate inhibitory activities against leishmanial and trypanosomal spp .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For example, the melting point, purity, and storage temperature of a specific benzoxazole derivative can be determined .科学研究应用

Synthetic Organic Chemistry

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Antimicrobial Activity

Benzoxazole derivatives have shown significant antimicrobial activity. They have been found to be effective against various Gram-positive and Gram-negative bacteria, as well as fungal strains .

Anticancer Activity

Benzoxazole derivatives have also been studied for their anticancer activity. Some compounds have shown promising results against human colorectal carcinoma (HCT116) cancer cell line . Other studies have reported the cytotoxic effect of benzoxazole derivatives on lung, breast, and colon cancer cells .

Anti-inflammatory Effects

The benzoxazole motif exhibits anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs .

Antioxidant Activity

Benzoxazole derivatives have been found to exhibit antioxidant activity, which can be beneficial in the treatment of diseases caused by oxidative stress .

Antifungal Activity

Benzoxazole derivatives have demonstrated antifungal activity, showing effectiveness against fungal strains like Candida albicans and Aspergillus niger .

Antiparkinson Activity

Benzoxazole derivatives have shown potential in the treatment of Parkinson’s disease .

Inhibition of Hepatitis C Virus

Some benzoxazole derivatives have been found to inhibit the hepatitis C virus, indicating their potential use in antiviral therapy .

作用机制

Target of Action

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a complex compound with potential antibacterial properties . The primary targets of this compound are likely bacterial cells, particularly strains of Staphylococcus aureus . The compound interacts with these bacterial cells, disrupting their normal functions and leading to their elimination .

Mode of Action

It is believed that the compound interacts with its bacterial targets by binding to specific receptors or enzymes within the bacterial cells . This interaction disrupts the normal biochemical processes of the bacteria, leading to their death .

Biochemical Pathways

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide likely affects several biochemical pathways within the bacterial cells. The disruption of these pathways leads to the death of the bacterial cells .

Pharmacokinetics

The compound’s favorable pharmacokinetic profile was suggested by admet calculations . These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The result of the action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is the death of the bacterial cells . By disrupting essential biochemical processes, the compound causes the bacterial cells to die, thereby eliminating the bacterial infection .

Action Environment

The action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s stability and efficacy . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound, altering its action .

安全和危害

属性

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O2S/c25-20(13-8-9-17-19(11-13)27-12-22-17)23-15-5-3-4-14(10-15)21-24-16-6-1-2-7-18(16)26-21/h1-12H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJUHKKBKHLPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

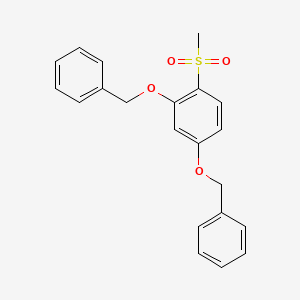

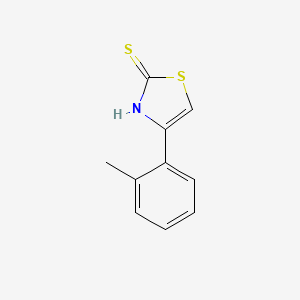

![3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2592770.png)

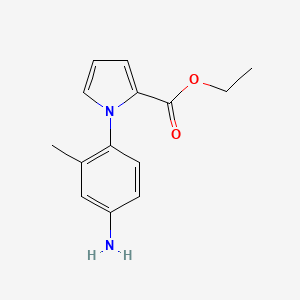

![N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592771.png)

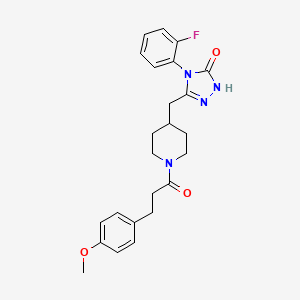

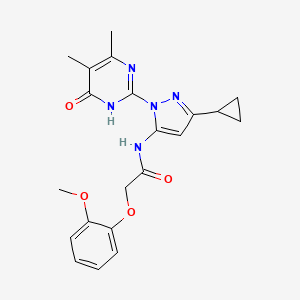

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592772.png)

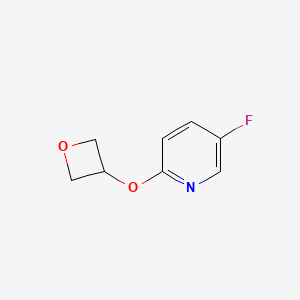

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2592775.png)

![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)

![N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2592780.png)